
(8-beta)-6-Methylergoline-8-acetamide ditartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-beta)-6-Methylergoline-8-acetamide ditartrate is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines and Parkinson’s disease. This compound is characterized by its unique chemical structure, which includes a methylergoline backbone and an acetamide group, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-beta)-6-Methylergoline-8-acetamide ditartrate typically involves multiple steps, starting from the basic ergoline structure. The process includes:
N-Alkylation: Introduction of the methyl group at the nitrogen position of the ergoline ring.
Acetylation: Addition of the acetamide group to the ergoline structure.
Tartaric Acid Addition: Formation of the ditartrate salt by reacting the compound with tartaric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled reaction conditions.
Purification: Multiple purification steps, including crystallization and chromatography, to isolate the final product.
Quality Control: Rigorous quality control measures to ensure the compound meets pharmaceutical standards.
化学反应分析
Types of Reactions
(8-beta)-6-Methylergoline-8-acetamide ditartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can occur at various positions on the ergoline ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various ergoline derivatives with modified pharmacological properties, which are of interest for further research and development.
科学研究应用
(8-beta)-6-Methylergoline-8-acetamide ditartrate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other ergoline derivatives.
Biology: Studied for its effects on cellular processes and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of (8-beta)-6-Methylergoline-8-acetamide ditartrate involves its interaction with specific molecular targets, including:
Receptor Binding: The compound binds to serotonin and dopamine receptors, modulating their activity.
Pathways Involved: It affects various signaling pathways, leading to changes in neurotransmitter release and neuronal activity.
相似化合物的比较
Similar Compounds
Ergotamine: Another ergoline derivative used to treat migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Uniqueness
(8-beta)-6-Methylergoline-8-acetamide ditartrate is unique due to its specific chemical structure, which imparts distinct pharmacological properties compared to other ergoline derivatives. Its combination of a methylergoline backbone and an acetamide group makes it a valuable compound for scientific research and potential therapeutic applications.
属性
CAS 编号 |
41562-69-0 |
|---|---|
分子式 |
C25H33N3O13 |
分子量 |
583.5 g/mol |
IUPAC 名称 |
2-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C17H21N3O.2C4H6O6/c1-20-9-10(6-16(18)21)5-13-12-3-2-4-14-17(12)11(8-19-14)7-15(13)20;2*5-1(3(7)8)2(6)4(9)10/h2-4,8,10,13,15,19H,5-7,9H2,1H3,(H2,18,21);2*1-2,5-6H,(H,7,8)(H,9,10)/t10-,13+,15+;2*1-,2-/m011/s1 |
InChI 键 |
QTWZVXVIOJJQTN-WQRMPROISA-N |
手性 SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CC(=O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC(=O)N.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


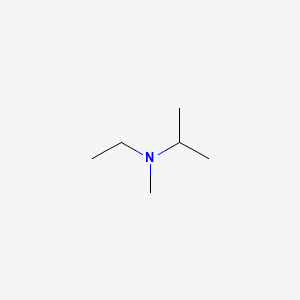



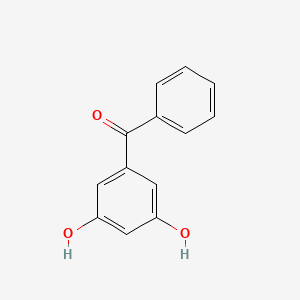
![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)
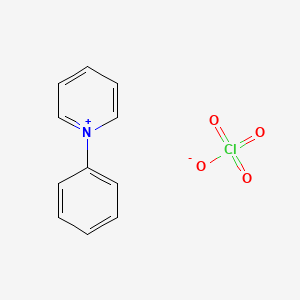
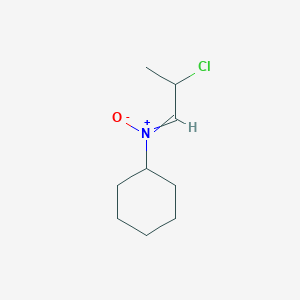
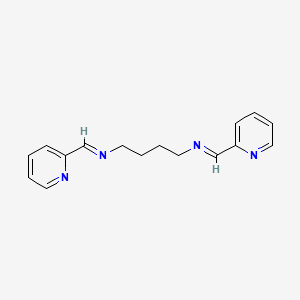
![S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate](/img/structure/B14665277.png)


![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)

